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Compound of Interest

Compound Name: 5-methyl-4-nitroThiazole

Cat. No.: B15355471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-4-nitrothiazole scaffold is a key pharmacophore in medicinal chemistry,

demonstrating a broad spectrum of biological activities. Its derivatives have been extensively

investigated for the development of novel therapeutic agents against various diseases,

including infectious diseases, cancer, and neurological disorders. This document provides

detailed application notes and experimental protocols for the synthesis and biological

evaluation of 5-methyl-4-nitrothiazole derivatives.

Application Notes
The versatility of the 5-nitrothiazole core, often with a methyl group at position 5, stems from its

electron-withdrawing nitro group and the thiazole ring's ability to participate in various biological

interactions. Key therapeutic applications include:

Antitubercular Activity: 5-Nitrothiazole derivatives have shown potent activity against

Mycobacterium tuberculosis (Mtb), including replicating and dormant states. The mechanism

of action for some nitrothiazole-based compounds involves the disruption of the Mtb cell

membrane potential and pH homeostasis.

Anticancer Activity: Certain derivatives of 2-amino-5-nitrothiazole have demonstrated

inhibitory effects on cancer cell migration and cytotoxic effects against various cancer cell
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lines, such as breast cancer (MDA-MB-231). The antiproliferative activity is influenced by the

nature of substituents on the thiazole ring.

Antimicrobial and Antiparasitic Activity: The 5-nitrothiazole moiety is a component of drugs

like nitazoxanide, which has a broad spectrum of activity against anaerobic bacteria,

protozoa, and viruses. The proposed mechanism for some of these compounds involves the

inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic

energy metabolism.

Enzyme Inhibition: Derivatives have been designed as inhibitors of enzymes such as

monoamine oxidase (MAO), which is a target in the treatment of neurodegenerative

diseases like Parkinson's disease.

Quantitative Data Summary
The following tables summarize the reported biological activities of various 5-nitrothiazole

derivatives.

Table 1: Antitubercular Activity of Nitrothiazole Derivatives

Compound Target Organism MIC (µM) Reference

Mannich base

nitrothiazole derivative

9

Mycobacterium

tuberculosis
<0.244 [1]

Mannich base

nitrothiazole derivative

10

Mycobacterium

tuberculosis
<0.244 [1]

5-nitro-N-(5-

nitrothiazol-2-yl)furan-

2-carboxamide (20)

Mycobacterium

tuberculosis H37Ra
5.48 [2]

Table 2: Anticancer Activity of 2-Amino-5-nitrothiazole Derivatives
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Compound Cell Line IC50 (µM) Reference

(5E)-5-(4-{(E)-[(5-

nitro-1,3-thiazol-2-

yl)imino]methyl}benzyl

idene)imidazolidine-

2,4-dione

MDA-MB-231 (Breast

Cancer)
~100 (after 72h) [3]

2-amino-5-(4-

acetylphenylazo)-

thiazole derivative

H1299 (Lung Cancer) 4.89 [4]

2-amino-5-(4-

acetylphenylazo)-

thiazole derivative

SHG-44 (Glioma) 4.03 [4]

Table 3: Enzyme Inhibition by 5-Nitrothiazole Derivatives

Compound Enzyme IC50 (µM) Reference

1-(1-(4-

Bromophenyl)ethylide

ne)-4-(5-nitrothiazol-2-

yl)semicarbazide (4)

MAO-B 0.212 [2]

1-((4-Chlorophenyl)

(phenyl)methylene)-4-

(5-nitrothiazol-2-

yl)semicarbazide (17)

BuChE 0.024 [2]

1-(5-Bromo-2-

oxoindolin-3-

ylidene)-4-(5-

nitrothiazol-2-

yl)semicarbazide (21)

AChE 0.264 [2]
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Protocol 1: General Synthesis of 2-Amino-5-nitrothiazole Derived Semicarbazones[2]

This protocol outlines a three-step synthesis starting from 2-amino-5-nitrothiazole.

Step 1: Synthesis of 1-(5-nitrothiazol-2-yl)urea

Dissolve 2-amino-5-nitrothiazole (0.030 mol) in 30 ml of glacial acetic acid with continuous

stirring.

Prepare a warm solution of sodium cyanate (0.031 mol) in 60 ml of water.

Add the sodium cyanate solution to the 2-amino-5-nitrothiazole solution with vigorous

stirring.

Stir the mixture for 5 hours and then leave it to stand overnight.

Collect the resulting solid by filtration, wash with ice-cold water, and dry.

Recrystallize the crude product from 95% ethanol.

Step 2: Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide

Dissolve the product from Step 1 (0.03 mol) in 30 ml of ethanol in a round-bottom flask.

Add hydrazine hydrate (0.03 mol) to the solution.

Reflux the reaction mixture for approximately 18 hours.

After cooling, collect the precipitate by filtration, wash with ethanol and water, and dry.

Step 3: Synthesis of Substituted Semicarbazones

React the product from Step 2 (0.003 mol) with the appropriate aldehyde or ketone (0.003

mol).

Adjust the pH of the reaction mixture to 5-6 with a few drops of glacial acetic acid.

Reflux the mixture for 29-80 hours.
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Evaporate the solvent or quench the reaction mixture in ice-cold water.

Filter the crude product, dry it, and recrystallize from 95% ethanol.

Biological Assay Protocols
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium

tuberculosis[1]

This protocol utilizes the Microplate Alamar Blue Assay (MABA).

Culture Mycobacterium tuberculosis H37Ra to a mid-log phase (OD600 of ~0.6).

Prepare a bacterial suspension and add 100 µl (containing 5 x 10^4 CFUs) to each well of a

96-well microplate.

Add the test compounds at desired concentrations (e.g., serial dilutions from 12.8 µg/ml to

0.012 µg/ml). Include a negative control (DMSO) and a positive control (e.g., rifampicin).

Seal the plates and incubate at 37°C for 6 days.

Add a 10% (v/v) solution of Alamar Blue to each well.

Incubate for another 24 hours.

Visually assess the color change. A blue color indicates no bacterial growth, while a pink

color indicates growth. The MIC is the lowest concentration of the compound that prevents

the color change from blue to pink.

Protocol 3: Anticancer Cytotoxicity MTT Assay[5][6]

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Seed cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density (e.g., 1 x 10^4

cells/well) and incubate overnight at 37°C in a 5% CO2 atmosphere.

Treat the cells with various concentrations of the test compounds and incubate for a

specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
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After the incubation period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and

incubate for 3-4 hours at 37°C.

Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan

crystals.

Shake the plate for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay[7][8]

This protocol describes a fluorometric assay to measure MAO-A and MAO-B activity.

Use a commercial MAO-Glo™ Assay kit or similar.

Incubate human recombinant MAO-A or MAO-B enzyme with the respective MAO substrate

in a 96-well plate.

Add the test compounds at various concentrations. Include a control with no inhibitor and

positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).

Incubate the plate at 37°C for 1 hour.

Add a luciferin detection reagent to stop the reaction and generate a luminescent signal.

Measure the luminescence using a microplate reader.

Calculate the percentage of MAO inhibition for each compound concentration and determine

the IC50 value.
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Caption: PFOR Inhibition by 5-Nitrothiazole Derivatives.
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Caption: MAO-B Inhibition by 5-Nitrothiazole Derivatives.
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Caption: Drug Discovery Workflow for 5-Methyl-4-nitrothiazole Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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